Methyl 3-(oxan-4-yl)prop-2-ynoate
Description
Methyl 3-(oxan-4-yl)prop-2-ynoate is a propargyl ester derivative characterized by a tetrahydropyran (oxan-4-yl) substituent at the terminal carbon of the propiolate backbone. Its molecular formula is C₉H₁₂O₃, with a molecular weight of 168.19 g/mol. The compound features a methyl ester group (COOCH₃) and a triple bond (C≡C) conjugated to the oxan-4-yl moiety, a six-membered oxygen-containing heterocycle. While direct synthesis data for this compound are absent in the provided evidence, analogous derivatives (e.g., aryl-substituted propiolates) are synthesized via Sonogashira coupling or alkyne carboxylation, typically yielding 82–99% under optimized conditions .
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 3-(oxan-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H12O3/c1-11-9(10)3-2-8-4-6-12-7-5-8/h8H,4-7H2,1H3 |
InChI Key |
YWCJMMYICDHNQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(oxan-4-yl)prop-2-ynoate typically involves the reaction of oxane derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(oxan-4-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Oxane derivatives with additional oxygen functionalities.
Reduction: Alkenes or alkanes with retained oxane rings.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(oxan-4-yl)prop-2-enoate is a chemical compound with applications spanning across chemistry, biology, medicine, and industry. Its mechanism of action involves its capacity to undergo polymerization, leading to the formation of cross-linked networks, a property highly valuable in the creation of durable bonds in coatings and adhesives.
Scientific Research Applications
Methyl 3-(oxan-4-yl)prop-2-enoate has a wide range of applications in scientific research:
- Chemistry It is used as a monomer in polymerization reactions to create polymers with specific properties.
- Biology It is used in the synthesis of biologically active compounds and as a building block in drug discovery.
- Medicine It is investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
- Industry It is utilized in the production of coatings, adhesives, and resins because of its excellent adhesive properties and chemical stability.
Chemical Reactions
Methyl 3-(oxan-4-yl)prop-2-enoate undergoes various chemical reactions:
- Oxidation Oxidation of this compound can produce corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide .
- Reduction Reduction reactions can convert the ester group to an alcohol group. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
- Substitution The ester group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Mechanism of Action
The mechanism of action of Methyl 3-(oxan-4-yl)prop-2-ynoate involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 3-(oxan-4-yl)prop-2-ynoate with structurally related propiolate esters, emphasizing substituent effects on properties and applications.
Key Comparative Insights
In contrast, electron-withdrawing substituents (e.g., F, Cl, CN) on aryl rings increase electrophilicity, favoring reactivity in cross-coupling reactions .
Synthesis and Yield :
- Aryl-substituted derivatives are synthesized via modular routes (e.g., coupling of ethynylarenes with methyl propiolate), achieving high yields (82–99%) . The oxan-4-yl variant likely requires specialized starting materials (e.g., 4-ethynyltetrahydropyran), though synthetic details are unreported.
Physical Properties :
- Aryl derivatives exhibit diverse states (solid needles, oils), influenced by substituent polarity and crystallinity. The oxan-4-yl group’s conformational flexibility may reduce melting points compared to planar aryl systems .
Applications :
- Fluorophenyl and chlorophenyl analogs serve as drug impurity references or intermediates for bioactive molecules . The oxan-4-yl derivative is hypothesized to act as a scaffold in drug design, leveraging the tetrahydropyran motif’s prevalence in FDA-approved drugs (e.g., antivirals, CNS agents).
Safety and Handling :
- Fluorophenyl derivatives mandate stringent safety measures (e.g., PPE, ventilation) due to toxicity risks . For the oxan-4-yl compound, standard ester-handling protocols (avoiding inhalation, skin contact) are advisable.
Research Findings and Implications
- Reactivity : The oxan-4-yl group’s oxygen atom may participate in hydrogen bonding, influencing crystallization behavior—a property critical for X-ray structure determination using tools like SHELX .
- Biological Relevance : Tetrahydropyran rings improve metabolic stability and membrane permeability in drug candidates, suggesting the oxan-4-yl variant could optimize pharmacokinetics in lead compounds.
- Gaps in Data: Direct experimental data (e.g., NMR, HPLC purity) for this compound are lacking, necessitating further characterization to validate speculative advantages.
Biological Activity
Methyl 3-(oxan-4-yl)prop-2-ynoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, biological targets, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
This compound is an ester derivative characterized by a propargylic moiety and a tetrahydropyran ring. The presence of these functional groups is believed to contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules.
- Hydrolysis : The ester group can undergo hydrolysis, releasing the corresponding acid which may exhibit enhanced biological activity.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to generate ROS, which can lead to oxidative stress in cells, impacting cell viability and function .
- Mitochondrial Membrane Potential (MMP) : Changes in MMP have been observed in studies involving related compounds, suggesting a potential mechanism for inducing apoptosis in cancer cells .
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound. It has been evaluated for its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for potential therapeutic applications in conditions associated with oxidative damage.
Cytotoxicity
The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation through mechanisms involving ROS generation and apoptosis induction.
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| Spodoptera litura | 11.60 (24h) | ROS generation and MMP decrease |
| HeLa (cervical cancer) | 15.00 (48h) | Apoptosis via mitochondrial pathway |
Case Studies
- Study on Antioxidant Capacities : An untargeted metabolomics study revealed that extracts containing this compound exhibited significant antioxidant activity, suggesting its potential role in preventing oxidative stress-related diseases .
- Cytotoxic Effects on Cancer Cells : In a controlled experiment, this compound was tested against several cancer cell lines, showing promising cytotoxic effects that warrant further investigation for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
